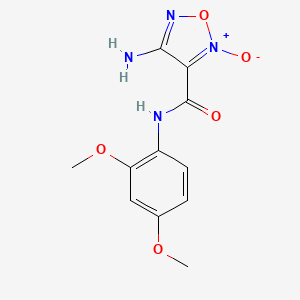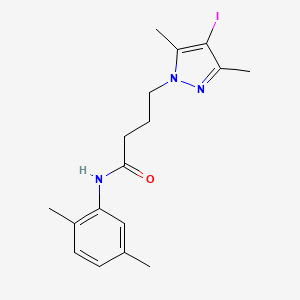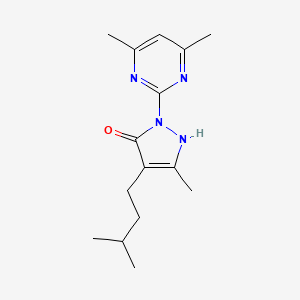![molecular formula C15H12N4O4 B11489091 4-{5-[(3-Methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11489091.png)
4-{5-[(3-Methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(3-Methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a pyridine ring attached to an oxadiazole moiety, which is further substituted with a nitrophenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(3-Methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.
Attachment of the nitrophenoxy group: The nitrophenoxy group can be introduced through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a halomethyl oxadiazole intermediate.
Formation of the final product: The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(3-Methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{5-[(3-Methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{5-[(3-Methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-[(4-nitrophenoxy)methyl]-4,5-dihydroisoxazole
- 1-Methyl-4-(4-nitrophenoxy)benzene
- 4-{3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo
Uniqueness
4-{5-[(3-Methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its specific substitution pattern and the presence of both the oxadiazole and pyridine rings. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H12N4O4 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
5-[(3-methyl-4-nitrophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12N4O4/c1-10-8-12(2-3-13(10)19(20)21)22-9-14-17-15(18-23-14)11-4-6-16-7-5-11/h2-8H,9H2,1H3 |
InChI Key |
DLSAPCPHQNSMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-nitrophenyl)acetamide](/img/structure/B11489015.png)
![5,7-Diethyl-2-(1-hydroxy-2-methyl-2-propanyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11489020.png)
![ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11489026.png)
![5-(furan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489027.png)
![3,4,5-triethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzamide](/img/structure/B11489028.png)
![methyl 8-chloro-4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11489030.png)
![N-(3-acetylphenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11489031.png)

![2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11489039.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489055.png)
![4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11489060.png)
![2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B11489069.png)

